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molecular formula C7H8ClN B1314063 3-Chloro-5-methylaniline CAS No. 29027-20-1

3-Chloro-5-methylaniline

Cat. No. B1314063
M. Wt: 141.6 g/mol
InChI Key: XUZCJDBXXYJXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07081548B2

Procedure details

Triphosgene (17.01 g, 0.0573 mol) was dissolved in 200 ml of toluene in a 1 liter flask. 150 ml of a toluene solution of 3-chloro-5-methylaniline (21.9 g, 0.155 mol) and triethylamine (36.0 ml) was added dropwise thereto over 30 minutes at room temperature.
Quantity
17.01 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)([O:4]C(=O)OC(Cl)(Cl)Cl)Cl.[Cl:13][C:14]1[CH:15]=[C:16]([CH:18]=[C:19]([CH3:21])[CH:20]=1)[NH2:17].C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:15]=[C:16]([N:17]=[C:2]=[O:4])[CH:18]=[C:19]([CH3:21])[CH:20]=1

Inputs

Step One
Name
Quantity
17.01 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)C
Name
Quantity
36 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1C=C(C=C(C1)C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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